6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
CAS No.: 896599-94-3
Cat. No.: VC11886587
Molecular Formula: C27H22N4O4
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896599-94-3 |
|---|---|
| Molecular Formula | C27H22N4O4 |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H22N4O4/c1-17-6-5-11-30-24(17)29-25-20(27(30)33)15-21(31(25)16-18-7-3-2-4-8-18)26(32)28-19-9-10-22-23(14-19)35-13-12-34-22/h2-11,14-15H,12-13,16H2,1H3,(H,28,32) |
| Standard InChI Key | FCCSEEASSQSHRL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCCO6 |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCCO6 |
Introduction
The compound 6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule featuring a unique tricyclic structure with multiple functional groups. Its molecular formula is C_{22}H_{24}N_{4}O_{4}, and it has a molecular weight of 408.45 g/mol. This compound combines a benzyl group, a benzodioxin moiety, and a triazatricyclo framework, which are crucial for its potential biological activities and chemical reactivity.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
-
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions, forming carboxylic acids and amines.
-
Electrophilic Addition: The presence of double bonds suggests potential for electrophilic addition reactions.
Biological Activities
Compounds with similar structures have shown significant biological activities:
-
Antimicrobial Properties: The benzodioxin moiety is associated with antimicrobial effects.
-
Anticancer Properties: The complex structure may enhance interactions with biological targets relevant to cancer treatment.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Hydroxyethyl)-N-(2,3-dihydrobenzodioxan) | Benzodioxan core | Antimicrobial |
| Benzyl 6-(2-bromophenyl)-8-methyl | Halogenated derivatives | Anticancer |
| N-(Alkyl/aralkyl)-N-(2-hydroxybenzodioxan) | Varied alkyl chains | Enzyme inhibition |
Synthesis and Applications
The synthesis of this compound typically involves complex organic reactions requiring precise control of conditions and purification processes. Its unique structure makes it a candidate for various applications, including pharmaceuticals and biochemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume